2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine
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Overview
Description
2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine is a chemical compound that features a pyridine ring substituted with a difluoromethyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine typically involves the introduction of a difluoromethyl group to a pyridine ring followed by the attachment of an ethanamine chain. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring or the ethanamine chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of difluoromethylated compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and ethanamines, such as:
- 2-(Difluoromethyl)pyridine
- 2-(Pyridin-2-yl)ethan-1-amine
Uniqueness
2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine is unique due to the specific positioning of the difluoromethyl group on the pyridine ring, which can significantly influence its chemical and biological properties. This unique structure can result in different reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C8H10F2N2 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-[6-(difluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)7-3-1-2-6(12-7)4-5-11/h1-3,8H,4-5,11H2 |
InChI Key |
FUZGMPFMGYXSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CCN |
Origin of Product |
United States |
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